molecular formula C8H10N4O4 B13113412 2-Pyridinecarboximidicacid,hydrazide,ethanedioate

2-Pyridinecarboximidicacid,hydrazide,ethanedioate

Cat. No.: B13113412
M. Wt: 226.19 g/mol
InChI Key: VLVJIJZWDFMIHE-UHFFFAOYSA-N
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Description

2-Pyridinecarboximidicacid,hydrazide,ethanedioate is a chemical compound with the molecular formula C6H8N4. It is also known by other names such as pyridine-2-carboximidohydrazide and pyridine-2-hydrazidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboximidicacid,hydrazide,ethanedioate typically involves the reaction of pyridine-2-carboxylic acid with hydrazine under specific conditions. One common method involves the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in a reverse phase (RP) HPLC method . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable nature of the liquid chromatography method mentioned above suggests that it can be adapted for industrial-scale production .

Mechanism of Action

The mechanism of action of 2-Pyridinecarboximidicacid,hydrazide,ethanedioate involves its ability to chelate metal ions and inhibit topoisomerase enzymes. This inhibition leads to the arrest of the cell cycle in the S phase, which is crucial for its antitumor activity . The compound’s interaction with molecular targets such as topoisomerase I and II is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboximidicacid,hydrazide,ethanedioate is unique due to its specific chemical structure and properties. Unlike other similar compounds, it exhibits dual topoisomerase inhibition, which is rarely observed for metal complexes . This unique property makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

N'-aminopyridine-2-carboximidamide;oxalic acid

InChI

InChI=1S/C6H8N4.C2H2O4/c7-6(10-8)5-3-1-2-4-9-5;3-1(4)2(5)6/h1-4H,8H2,(H2,7,10);(H,3,4)(H,5,6)

InChI Key

VLVJIJZWDFMIHE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/N)/N.C(=O)(C(=O)O)O

Canonical SMILES

C1=CC=NC(=C1)C(=NN)N.C(=O)(C(=O)O)O

Origin of Product

United States

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